molecular formula C14H13ClN2O3S B11132715 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

Cat. No.: B11132715
M. Wt: 324.8 g/mol
InChI Key: UPKGJPCMAUADJB-UHFFFAOYSA-N
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Description

N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic organic compound featuring a 1,3-thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group. The 5-position of the thiazole is linked via a carbonyl group to beta-alanine, a non-essential amino acid. This structural design combines the bioactivity of thiazole derivatives with the solubility-enhancing properties of beta-alanine.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19)

InChI Key

UPKGJPCMAUADJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This is followed by the acylation of the thiazole derivative with beta-alanine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has garnered interest for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
CompoundTarget PathogenActivity
3hMethicillin-resistant S. aureusExcellent
9fDrug-resistant Candida strainsBroad-spectrum
  • Anticancer Properties : Studies suggest that thiazole derivatives can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways.

Biological Studies

The compound is under investigation for various biological activities:

  • Anti-inflammatory Effects : Preliminary studies show that it may reduce inflammation markers in vitro.
  • Enzyme Inhibition : It has been noted to inhibit enzymes such as carbonyl reductase, which plays a role in drug metabolism.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in materials science:

  • Synthesis of Novel Materials : The compound serves as a building block for creating new materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's applications:

  • Performance Enhancement in Sports Medicine : A study indicated that beta-alanine supplementation could enhance muscle performance by increasing carnosine content in skeletal muscles, leading to improved buffering capacity during high-intensity exercise.
  • Toxicity Profile Assessment : Research on the toxicity profile revealed low acute toxicity levels; for instance, the LD50 for oral administration in rats was greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it can interfere with cell proliferation pathways, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural analogs are primarily differentiated by substituents on the thiazole ring and the functional groups attached to the 5-position. Key examples include:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Thiazole Substituents 5-Position Functional Group Molecular Weight Key Properties/Applications
Target Compound 2-(4-chlorophenyl), 4-methyl Carbonyl-linked beta-alanine ~365.85* Enhanced solubility, potential anti-inflammatory
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide 2-(4-chlorophenyl), 4-methyl Ethyl-linked sulfonamide 422.95 Antibacterial, higher lipophilicity
Trimethylsilyl [2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl] acetate 2-(4-chlorophenyl), 4-phenyl Trimethylsilyl acetate 412.06 Environmental particulate matter
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine 4-methyl, 2-(3,4-dichlorophenyl) Pyrimidin-2-amine 510.43 Antifungal, extended aromatic system

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The 4-methyl group on the thiazole ring is conserved in the target compound and sulfonamide derivatives , likely stabilizing the ring’s electronic structure. Chlorophenyl groups (4-Cl or 3,4-diCl) enhance hydrophobic interactions with biological targets, but dichlorophenyl derivatives () may exhibit stronger binding at the cost of selectivity .
  • Functional Group Impact :

    • The beta-alanine-carboxyl group in the target compound contrasts with sulfonamide () or pyrimidin-2-amine () moieties. Beta-alanine’s carboxylic acid improves solubility (pKa ~3.5), whereas sulfonamides (pKa ~10) remain unionized at physiological pH, favoring membrane penetration .
    • The trimethylsilyl group in introduces significant hydrophobicity, making the compound more persistent in environmental samples .

Biological Activity

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H12ClN2O2S
  • Molar Mass : 284.76 g/mol
  • CAS Number : 865658-31-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring in the structure is known to enhance binding affinity to various enzymes and receptors, which may lead to inhibition or activation depending on the target.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cells.

CompoundCell LineIC50 (µM)Effect
This compoundA54945.0Moderate
This compoundCaco-225.0High

The compound showed a significant reduction in cell viability in Caco-2 cells compared to untreated controls, indicating a potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit activity against both Gram-positive and Gram-negative bacteria.

In a study assessing various thiazole derivatives:

  • The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .

Case Studies

  • In Vivo Efficacy : A study conducted on a murine model of cancer demonstrated that administration of this compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted the compound's potential for therapeutic use in oncology.
  • Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance .

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